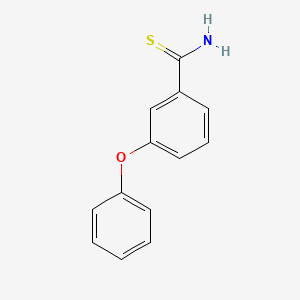

3-Phenoxythiobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenoxythiobenzamide is a biochemical used for proteomics research . It has a molecular formula of C13H11NOS and a molecular weight of 229.3 .

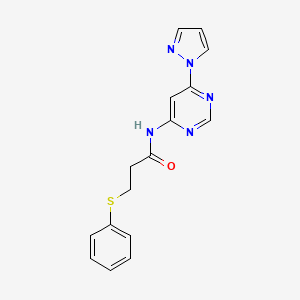

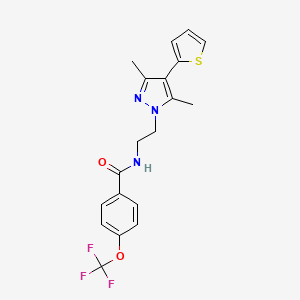

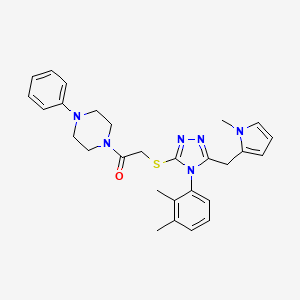

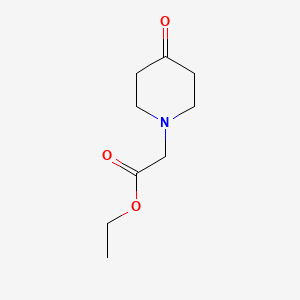

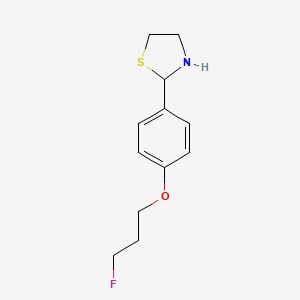

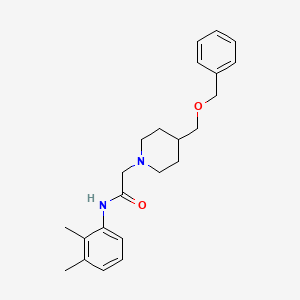

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView , which provides a structural formula editor and a 3D model viewer. Once the molecule is drawn, it can be converted into a 3D model for display .Mechanism of Action

Mode of Action

The interaction of this compound with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

It’s worth noting that some related compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These findings may provide some clues for future research into the biochemical pathways affected by 3-Phenoxythiobenzamide.

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability and potential therapeutic applications .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Phenoxythiobenzamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in various biological processes. However, one of the limitations of using this compound is that it may not be suitable for all proteins and biological processes. Additionally, the covalent modification of cysteine residues in the target protein may lead to off-target effects, making it important to carefully consider the experimental design when using this compound.

Future Directions

There are several future directions for the use of 3-Phenoxythiobenzamide in scientific research. One potential direction is the development of more selective inhibitors that can target specific protein-protein interactions. Another direction is the use of this compound in drug discovery, as it has been found to have potential applications in the treatment of various diseases. Additionally, the use of this compound in combination with other compounds may lead to the development of new therapeutic strategies for the treatment of complex diseases.

Synthesis Methods

The synthesis of 3-Phenoxythiobenzamide involves a two-step process. The first step involves the reaction of 3-bromoanisole with potassium thioacetate to form 3-thioanisole. The second step involves the reaction of 3-thioanisole with benzoyl chloride to form this compound. The overall yield of this synthesis method is around 60%, making it an efficient method for the production of this compound.

Scientific Research Applications

3-Phenoxythiobenzamide has a wide range of applications in scientific research. One of the most significant applications of this compound is in the study of protein-protein interactions. It has been found that this compound can be used to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the role of protein-protein interactions in various biological processes.

properties

IUPAC Name |

3-phenoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRRYKDCBBKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)